molecular formula C14H9ClFN3O2S2 B12498891 N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12498891
M. Wt: 369.8 g/mol
InChI Key: XNWPURXSYYKUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic, heterocyclic, and acetamide groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: The thieno[3,2-d]pyrimidin-4-one is then reacted with a thiol reagent to introduce the sulfanyl group.

    Acetamide formation: The intermediate product is further reacted with chloroacetyl chloride in the presence of a base to form the acetamide linkage.

    Substitution reactions: Finally, the 4-chloro-2-fluoroaniline is introduced through a nucleophilic substitution reaction to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.

    Medicine: Preliminary studies may explore its efficacy as a therapeutic agent, targeting specific molecular pathways involved in disease progression.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
  • **N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
  • **N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Uniqueness

The uniqueness of N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide lies in its specific combination of functional groups and heterocyclic structures. This combination imparts distinct chemical properties, such as reactivity and stability, which may not be present in similar compounds. Additionally, its potential biological activity and applications in various fields further highlight its uniqueness.

Properties

Molecular Formula

C14H9ClFN3O2S2

Molecular Weight

369.8 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H9ClFN3O2S2/c15-7-1-2-9(8(16)5-7)17-11(20)6-23-14-18-10-3-4-22-12(10)13(21)19-14/h1-5H,6H2,(H,17,20)(H,18,19,21)

InChI Key

XNWPURXSYYKUGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)CSC2=NC3=C(C(=O)N2)SC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.